1-(4-Ethoxy-3,5-dimethoxyphenyl)propan-2-amine, commonly referred to as 3C-E or 3,5-Dimethoxy-4-ethoxyamphetamine, is a chemical compound classified as a phenethylamine and an amphetamine derivative. Its chemical structure features an ethoxy group and two methoxy groups attached to a phenyl ring, contributing to its unique properties and potential applications. The compound is primarily studied for its psychoactive effects and potential therapeutic uses.
1-(4-Ethoxy-3,5-dimethoxyphenyl)propan-2-amine falls under the categories of:
The synthesis of 1-(4-Ethoxy-3,5-dimethoxyphenyl)propan-2-amine typically involves multi-step organic reactions. While specific synthetic routes may vary, common methods include:
Technical details regarding reaction conditions such as temperature, solvent choice, and catalysts are crucial for optimizing yields and purity .
1-(4-Ethoxy-3,5-dimethoxyphenyl)propan-2-amine can participate in various chemical reactions typical of amines and phenethylamines:
Technical details about these reactions often involve reaction mechanisms and conditions that favor product formation while minimizing by-products .
The mechanism of action for 1-(4-Ethoxy-3,5-dimethoxyphenyl)propan-2-amine is primarily linked to its interaction with neurotransmitter systems in the brain. It is believed to act on serotonin receptors, potentially leading to alterations in mood and perception.
Upon administration, the compound may increase serotonin levels or modulate receptor activity, which can result in psychoactive effects similar to other phenethylamines. Detailed pharmacological studies are necessary to elucidate its precise action pathways .
Relevant data includes:
1-(4-Ethoxy-3,5-dimethoxyphenyl)propan-2-amine has garnered interest for its potential applications in scientific research:
Further studies are required to fully understand its efficacy and safety profile in clinical settings .
The compound is systematically named 1-(4-ethoxy-3,5-dimethoxyphenyl)propan-2-amine under IUPAC conventions. This name specifies:
The molecular formula is C₁₃H₂₁NO₃, with a molar mass of 239.31 g/mol [1] [3] [8]. Key structural features include:
Table 1: Structural Descriptors
| Representation Type | Notation |
|---|---|
| Molecular Formula | C₁₃H₂₁NO₃ |
| SMILES | CCOC1=C(C=C(C=C1OC)CC(C)N)OC |
| InChI Key | AHLXCGRWNKUNTQ-UHFFFAOYSA-N |
| Simplified Structure | (Note: Visual depicts ethoxy at para, methoxy at meta positions) |
Structural notes: The 3,5-dimethoxy-4-ethoxy substitution pattern distinguishes it from isomers like MEM (2,5-dimethoxy-4-ethoxyamphetamine) [4] [7].
This compound is documented under multiple aliases in chemical literature and regulatory databases:
Table 2: Synonym Comparison with Isomers
| Compound Name | Substitution Pattern | Key Distinction |
|---|---|---|
| 1-(4-Ethoxy-3,5-dimethoxyphenyl)propan-2-amine (3C-E) | 3,5-(OMe)₂; 4-OEt | Symmetric meta-methoxy groups |
| MEM (2,5-Dimethoxy-4-ethoxyamphetamine) | 2,5-(OMe)₂; 4-OEt | Asymmetric ortho/methoxy groups |
| MME (2,4-Dimethoxy-5-ethoxyamphetamine) | 2,4-(OMe)₂; 5-OEt | Ethoxy at position 5 |
The compound is uniquely identified across databases via:
Table 3: Database Classification Summary
| Database | Identifier | Classification |
|---|---|---|
| CAS Common Chemistry | 146849-92-5 | Small molecule; phenethylamine |
| PubChemLite | CID 44350137 | C₁₃H₂₁NO₃; 239.31 g/mol |
| ChEMBL | CHEMBL8225 | Serotonin receptor ligand |
Taxonomic notes: Classified as an alkoxy-substituted amphetamine in chemical ontologies, with the ethoxy group conferring enhanced lipophilicity (predicted logP = 2.69) [3] [8].
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 22642-82-6
CAS No.: 463-82-1